molecular formula C18H13BrO3 B310164 6-Bromo-2-naphthyl 4-methoxybenzoate

6-Bromo-2-naphthyl 4-methoxybenzoate

Cat. No.: B310164
M. Wt: 357.2 g/mol
InChI Key: RCZJIVVLDQIBBJ-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthyl 4-methoxybenzoate is an aromatic ester composed of a 6-bromo-substituted naphthalene moiety esterified with 4-methoxybenzoic acid. The bromine atom at position 6 of the naphthyl group and the methoxy group at position 4 of the benzoate ring likely influence its physicochemical properties, including solubility, thermal stability, and reactivity.

Properties

Molecular Formula

C18H13BrO3

Molecular Weight

357.2 g/mol

IUPAC Name

(6-bromonaphthalen-2-yl) 4-methoxybenzoate

InChI

InChI=1S/C18H13BrO3/c1-21-16-7-3-12(4-8-16)18(20)22-17-9-5-13-10-15(19)6-2-14(13)11-17/h2-11H,1H3

InChI Key

RCZJIVVLDQIBBJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Benzoate Ester Family

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Features
6-Bromo-2-naphthyl 4-methoxybenzoate* C₁₈H₁₃BrO₃ 357.20† Br (naphthyl-6), OMe (benzoate-4) Aromatic ester, bulky naphthyl group
Methyl 4-bromo-2-fluoro-6-methoxybenzoate C₉H₇BrFO₃ 263.07 Br (benzoate-4), F (benzoate-2) Smaller aromatic ester, halogenated
(2-Naphthyl)methanol C₁₁H₁₀O 158.20 -OH (naphthyl-2) Alcohol precursor for ester synthesis
4-Methoxybenzoic acid C₈H₈O₃ 152.15 -COOH, OMe (benzoate-4) Carboxylic acid precursor

*Inferred from analogs ; †Calculated based on 6-bromo-2-naphthyl benzoate with added methoxy group.

Key Observations :

  • Steric and Electronic Effects: The bromine atom on the naphthyl group increases molecular weight and may reduce solubility in polar solvents compared to non-brominated analogs like (2-naphthyl)methanol .
  • Substituent Position : The 4-methoxy group on the benzoate ring is a common feature in microbial metabolism studies, where it undergoes O-demethylation (e.g., in Arthrobacter spp.) .

Metabolic and Degradation Pathways

4-Methoxybenzoate derivatives are metabolized by bacteria via O-demethylation to form 4-hydroxybenzoate, which is further processed through protocatechuate pathways . However, the brominated naphthyl group may hinder microbial degradation due to steric and electronic effects, as seen in halogenated aromatic compounds .

Table 2: Metabolic Comparison with 4-Methoxybenzoate Derivatives
Compound Metabolic Pathway Enzymes Involved Key Metabolites
4-Methoxybenzoate O-demethylation → 4-hydroxybenzoate 4-Methoxybenzoate O-demethylase Protocatechuate
This compound* Likely O-demethylation (theoretical) Hypothetical esterases/demethylases Brominated naphthol, 4-hydroxybenzoate
3-Fluorocatechol No significant bacterial catabolism N/A Accumulates in aposymbionts

*Theoretical pathway inferred from .

Spectroscopic and Thermal Properties

Infrared Spectroscopy
  • 4-Methoxybenzoate (Sodium Salt) : Shows carboxylate vibrations at 1543 cm⁻¹ (νas) and 1416 cm⁻¹ (νsym) .
  • This compound : Expected ester carbonyl (C=O) stretch near 1700–1750 cm⁻¹, distinct from ionic carboxylate bands in metal complexes .
Thermal Behavior
  • Metal 4-Methoxybenzoates : Decompose at elevated temperatures (e.g., Cu(II) 4-methoxybenzoate dehydrates at ~100°C and decomposes above 200°C ).
  • This compound : Likely undergoes ester cleavage at high temperatures, releasing 4-methoxybenzoic acid and 6-bromo-2-naphthol, contrasting with the oxidative decomposition of metal complexes .

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